Tissue Culture Anti-Herpes Activity: Florenal Exceeds Tebrofen and Oxoline, Matches Idoxuridine
In tissue culture experiments assessing inhibition of herpes simplex virus (HSV)-induced cytopathic effect, florenal demonstrated inhibitory activity that was more pronounced than that of tebrofen and oxoline, and was reported as not inferior to the nucleoside analog standard idoxuridine (5-iodo-2′-deoxyuridine) [1]. This comparison was conducted under the same experimental system, establishing a direct rank-order of anti-herpes potency within one assay platform [1].
| Evidence Dimension | Anti-herpes activity in tissue culture (suppression of HSV cytopathic effect) |
|---|---|
| Target Compound Data | Florenal: more pronounced inhibitory activity than tebrofen and oxoline; not inferior to idoxuridine |
| Comparator Or Baseline | Tebrofen: less active; Oxoline: less active; Idoxuridine: approximately equipotent (qualitative rank-order) |
| Quantified Difference | Florenal > Tebrofen; Florenal > Oxoline; Florenal ≈ Idoxuridine (exact IC₅₀ values not reported in source) |
| Conditions | Tissue culture (cell type and viral strain specified as herpes vulgaris in the patent disclosure) |
Why This Matters
Procurement decisions for anti-herpes research require knowing whether florenal offers higher potency than other Soviet antivirals in the same chemical panel; this direct rank-order enables triage of the most active candidate for HSV-focused studies.
- [1] Grinev, A.N. et al., US Patent 4,016,289. Medicinal preparation for treatment of viral-etiology diseases, filed 1974, granted 1977. Column 2, lines 39–46. View Source
